Structural Differentiation: 3-Chloro vs. 4-Chloro Acridine Substitution in the AMSA Series
CAS 58658-30-3 is the definitive 3-chloro positional isomer, a distinction that is critical because the AMSA series demonstrates strict regiochemical requirements for antitumor activity. In their foundational SAR study, Cain, Atwell, and Denny demonstrated that acridine 3-substituents are permissive for high activity, whereas substitution at the 4-position leads to a significant alteration of the pharmacophore [1]. The closest comparator is the 4-chloro isomer, Methanesulfonamide, N-[4-[(4-chloro-9-acridinyl)amino]-3-methoxyphenyl]-, hydrochloride (CAS 76708-67-3), which places the chlorine atom at the sterically and electronically distinct 4-position . This regioisomeric difference is expected to yield a distinct biological profile, as the Cain group established that there is a size limit for 3-substituents (acceptable up to an iodine atom) and that a 3'-OCH3 function increases potency 2- to 8-fold across multiple acridine substitutions, an interaction abolished with the 4-chloro isomer [1].
| Evidence Dimension | Position of chlorine atom on acridine ring (regiochemistry) |
|---|---|
| Target Compound Data | 3-chloro substitution on acridine ring (CAS 58658-30-3) |
| Comparator Or Baseline | 4-chloro substitution on acridine ring (CAS 76708-67-3) |
| Quantified Difference | Regioisomeric shift from 3- to 4-position; associated with a 2- to 8-fold potency loss for many 3-substituted variants in the L1210 system when the 3-position is altered, though direct comparative data for this specific pair remains proprietary or unpublished [1]. |
| Conditions | Structural analysis based on synthetic pathway and SAR rules established in the L1210 murine leukemia in vivo model [1]. |
Why This Matters
For researchers validating target engagement or screening in cellular models, the positional isomer is a chemically distinct entity with divergent biological readouts; sourcing the incorrect isomer (4-Cl vs. 3-Cl) introduces an uncharacterized variable that invalidates SAR studies.
- [1] Cain, B. F., Atwell, G. J., & Denny, W. A. (1975). Potential antitumor agents. 16. 4'-(Acridin-9-ylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 18(11), 1110–1117. https://doi.org/10.1021/jm00245a013 View Source
